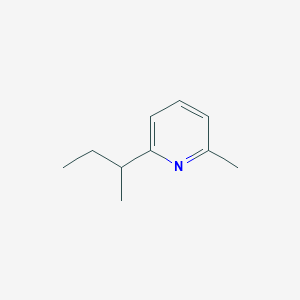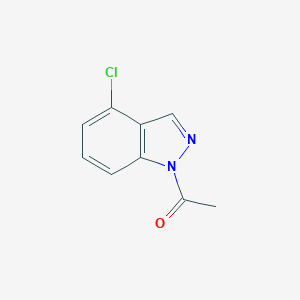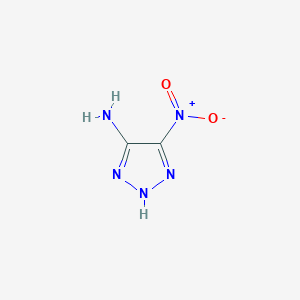![molecular formula C11H20Cl3N3O B116297 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine CAS No. 141815-43-2](/img/structure/B116297.png)
1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine, also known as PMMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PMMA is a derivative of amphetamine and has been found to have similar effects on the central nervous system.
Mécanisme D'action
1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine works by increasing the release of dopamine and other neurotransmitters in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which allows them to remain in the synapse for a longer period of time. This leads to an increase in the overall amount of neurotransmitters in the brain, which can have a range of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to improved mood and motivation. 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine has also been found to increase the release of other neurotransmitters, such as norepinephrine and serotonin, which can have additional effects on mood and behavior. In addition, 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine has been found to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine in lab experiments is its high yield and purity. 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine can be obtained in large quantities and is relatively easy to synthesize. Another advantage is its similarity to amphetamine, which has been extensively studied and has a well-understood mechanism of action. However, there are also limitations to using 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine in lab experiments. One limitation is its potential for toxicity, as high doses of 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine can lead to adverse effects on the cardiovascular system. Additionally, 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine has not been extensively studied in humans, so its long-term effects are not well understood.
Orientations Futures
There are many potential future directions for research on 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine. One area of interest is its use as a treatment for Parkinson's disease. Further studies are needed to determine the optimal dosage and frequency of 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine administration for this purpose. Another area of interest is its use as a treatment for depression and anxiety disorders. Additional studies are needed to determine the efficacy of 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine compared to existing antidepressant drugs. Finally, further research is needed to better understand the long-term effects of 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine on the brain and body, as well as its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine involves the reaction of 4-(pyridin-3-ylmethyl)morpholine with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, and the resulting product is purified through recrystallization. The yield of 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine is typically high, and the compound can be obtained in both powder and crystalline form.
Applications De Recherche Scientifique
1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a treatment for Parkinson's disease. 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine has been found to increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. Other studies have investigated the use of 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine for the treatment of depression and anxiety disorders. 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine has been found to have similar effects to antidepressant drugs, but with fewer side effects.
Propriétés
IUPAC Name |
[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-6-11-9-14(4-5-15-11)8-10-2-1-3-13-7-10/h1-3,7,11H,4-6,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOOMKNYJHSZRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CN=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585726 |
Source


|
| Record name | 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine | |
CAS RN |
141815-43-2 |
Source


|
| Record name | 1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)



![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)

![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)


![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)


![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)